molecular formula C22H21N3O4 B11362033 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11362033
M. Wt: 391.4 g/mol
InChI Key: VQFMVVGQUFIUIQ-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, an oxadiazole ring, and a butoxyphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the butoxyphenyl group. Common reagents used in these reactions include butoxyphenyl hydrazine, carboxylic acids, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
  • N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]nicotinamide

Uniqueness

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-3-4-13-27-16-11-9-15(10-12-16)19-21(25-29-24-19)23-22(26)20-14(2)17-7-5-6-8-18(17)28-20/h5-12H,3-4,13H2,1-2H3,(H,23,25,26)

InChI Key

VQFMVVGQUFIUIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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